molecular formula C32H16N8O12S4Zn B11930041 Zinc tetrasulfonate phthalocyanine

Zinc tetrasulfonate phthalocyanine

Cat. No.: B11930041
M. Wt: 898.2 g/mol
InChI Key: CNTYIVNBEJZRNM-UHFFFAOYSA-N
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Description

Zinc(II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, belonging to the tetrapyrrole family. This compound is widely recognized for its role as a photosensitizer in photodynamic therapy, facilitating the treatment of various conditions. Additionally, it acts as a catalyst for both organic and electrochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc(II) phthalocyanine tetrasulfonic acid typically involves the sulfonation of zinc phthalocyanine. The process begins with the reaction of zinc phthalocyanine with concentrated sulfuric acid, leading to the formation of the tetrasulfonic acid derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of zinc(II) phthalocyanine tetrasulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is then purified through crystallization and filtration processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Zinc(II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of zinc(II) phthalocyanine tetrasulfonic acid, each with unique properties suitable for different applications. For example, oxidation can lead to the formation of higher oxidation states, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Zinc(II) phthalocyanine tetrasulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of zinc(II) phthalocyanine tetrasulfonic acid involves its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in targeted tissues, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc(II) phthalocyanine tetrasulfonic acid is unique due to its high water solubility, which enhances its applicability in biological and medical fields. The presence of sulfonic acid groups also allows for easy functionalization, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C32H16N8O12S4Zn

Molecular Weight

898.2 g/mol

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid

InChI

InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2

InChI Key

CNTYIVNBEJZRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2]

Origin of Product

United States

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